molecular formula C15H11NO4S B13981182 5,6-Methylenedioxy-1-benzenesulfonylindole

5,6-Methylenedioxy-1-benzenesulfonylindole

Cat. No.: B13981182
M. Wt: 301.3 g/mol
InChI Key: IZGIILVILVIVOE-UHFFFAOYSA-N
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Description

5,6-Methylenedioxy-1-benzenesulfonylindole is an organic compound with the molecular formula C15H11NO4S It is characterized by the presence of a methylenedioxy group attached to an indole ring, which is further substituted with a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Methylenedioxy-1-benzenesulfonylindole typically involves the following steps:

    Formation of the Methylenedioxy Group: This step involves the reaction of a suitable precursor with formaldehyde and a base to form the methylenedioxy group.

    Indole Ring Formation: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5,6-Methylenedioxy-1-benzenesulfonylindole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5,6-Methylenedioxy-1-benzenesulfonylindole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Methylenedioxy-1-benzenesulfonylindole involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    5,6-Methylenedioxy-1-indanone: Similar structure but lacks the benzenesulfonyl group.

    5,6-Dimethoxy-1-indanone: Similar structure with methoxy groups instead of the methylenedioxy group.

    5-Chloro-1-indanone: Similar structure with a chlorine atom instead of the methylenedioxy group.

Uniqueness

5,6-Methylenedioxy-1-benzenesulfonylindole is unique due to the presence of both the methylenedioxy and benzenesulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

5-(benzenesulfonyl)-[1,3]dioxolo[4,5-f]indole

InChI

InChI=1S/C15H11NO4S/c17-21(18,12-4-2-1-3-5-12)16-7-6-11-8-14-15(9-13(11)16)20-10-19-14/h1-9H,10H2

InChI Key

IZGIILVILVIVOE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CN3S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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